6-Azaspiro[3.5]nonan-2-one
Overview
Description
6-Azaspiro[35]nonan-2-one is a heterocyclic compound characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. For example, the reaction of a primary amine with cyclohexanone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Azaspiro[3.5]nonan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies investigating the interaction of spirocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound has an oxygen atom in place of a carbon atom in the spirocyclic ring.
2-Azaspiro[3.5]nonan-1-one: This compound has a different position for the carbonyl group.
Uniqueness
6-Azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-4-8(5-7)2-1-3-9-6-8/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRULNPYCZNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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